3-(Oxetan-2-yl)propanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

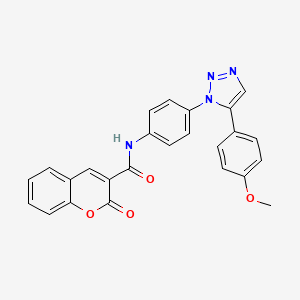

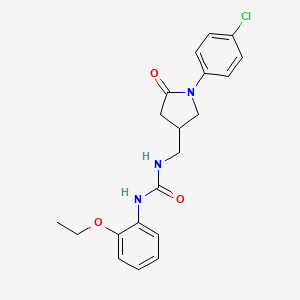

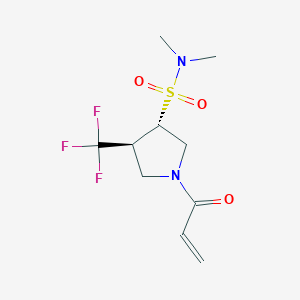

“3-(Oxetan-2-yl)propanal” is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 . It is used for research purposes .

Synthesis Analysis

The synthesis of oxetane derivatives often involves the ring-opening of epoxides . A process for preparing oxetan-2-ylmethanamine, a key intermediate in the preparation of certain glucagon-like peptide-1 receptor agonists, has been described . This process involves the initial formation of an epoxide followed by ring opening . Another method involves the reaction of aromatic aldehydes and silyl enol ethers under irradiation .Molecular Structure Analysis

The molecular structure of “3-(Oxetan-2-yl)propanal” consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Oxetanes can be formed through the opening of epoxides with trimethyloxosulfonium ylide . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Wissenschaftliche Forschungsanwendungen

Synthesis of New Oxetane Derivatives

Oxetanes have been the focus of numerous studies into the synthesis of new derivatives . The unique properties of oxetanes, including their high polarity and ability to function as an acceptor of hydrogen bonds, make them attractive for the development of new chemical compounds .

Development of Kinase Inhibitors

New derivatives bearing an oxetane group can be used to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Role in Medicinal Chemistry

Oxetane seems to be an underexplored structural motif in medicinal chemistry . Its ability to form effective hydrogen bonds and compete with carbonyl functional groups makes it a potentially valuable component in the development of new drugs .

Use in Oxo Processes

Oxo processes, which involve the hydroformylation and carbonylation of ethylene, could potentially benefit from the use of oxetanes . These processes are a way of converting refinery off-gases into valuable petrochemicals .

Formation of Spirocyclic Compounds

Oxetanes can be used in the formation of spirocyclic compounds . For example, a spirocyclic azetidine-oxetane was successfully generated using an approach involving oxetanes .

Development of Chemotherapy Drugs

Oxetanes are present in the structures of several marketed chemotherapy drugs, including Taxol and Taxotere . This suggests that “3-(Oxetan-2-yl)propanal” could potentially be used in the development of new chemotherapy treatments .

Wirkmechanismus

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physiochemical properties . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .

Mode of Action

Oxetane-containing drugs, such as taxol, docetaxel, and cabazitaxel, disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . Computational studies showed the oxetane moiety providing rigidification of the overall structure and acting as a hydrogen bond acceptor for a threonine-OH group in the binding pocket .

Biochemical Pathways

Oxetane-containing compounds have been used in medicinal chemistry, with over a dozen oxetane-containing drugs having progressed to different phases of clinical trials .

Pharmacokinetics

Oxetane is known to be more metabolically stable and lipophilicity neutral . Oxetane-containing compounds have been shown to improve oral bioavailability while still maintaining activity .

Result of Action

Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Action Environment

The utility of oxetane in medicinal chemistry has been recognized over the last two decades .

Safety and Hazards

Zukünftige Richtungen

Oxetanes are of considerable interest in medicinal chemistry and are expected to be formed on interstellar grain surfaces before their eventual release to the gas-phase under conditions approaching their vacuum sublimation temperature . They have been located in interstellar sources and are thought to be generated by energetic processing of composite molecular ices . Future research may focus on further exploring the value of the oxetane ring in the design of potential drug candidates .

Eigenschaften

IUPAC Name |

3-(oxetan-2-yl)propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-1-2-6-3-5-8-6/h4,6H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVAYCBDQORRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxetan-2-yl)propanal | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)